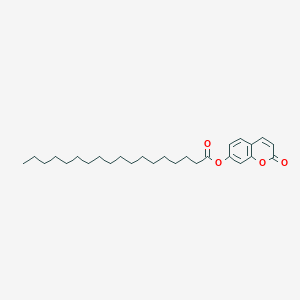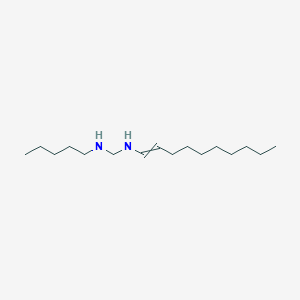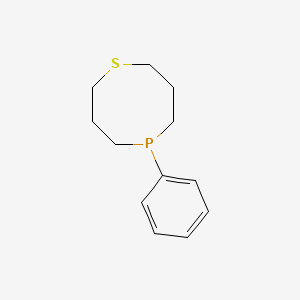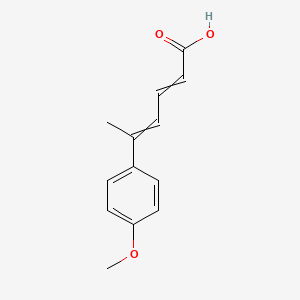
5-(4-Methoxyphenyl)hexa-2,4-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxyphenyl)hexa-2,4-dienoic acid is an organic compound with the molecular formula C13H14O3 and a molecular weight of 218.24800 g/mol . This compound is characterized by the presence of a methoxyphenyl group attached to a hexa-2,4-dienoic acid backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)hexa-2,4-dienoic acid typically involves the reaction of acetanisole (CAS#: 100-06-1) with other reagents under specific conditions . The exact synthetic route and reaction conditions can vary, but common methods include the use of catalysts and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings, with adjustments made for scalability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Methoxyphenyl)hexa-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium chlorite, potassium dihydrogen phosphate, and tert-butyl alcohol . Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.
Aplicaciones Científicas De Investigación
5-(4-Methoxyphenyl)hexa-2,4-dienoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and effects on various biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(4-Methoxyphenyl)hexa-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, leading to changes in cellular processes. Detailed studies on its mechanism of action are essential to fully understand its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(2E,4E)-hexa-2,4-dienoic acid: A compound with a similar backbone but different substituents.
(2Z,4E)-hexa-2,4-dienoic acid: Another related compound with variations in the double bond configuration.
Uniqueness
5-(4-Methoxyphenyl)hexa-2,4-dienoic acid is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Propiedades
Número CAS |
120554-24-7 |
|---|---|
Fórmula molecular |
C13H14O3 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
5-(4-methoxyphenyl)hexa-2,4-dienoic acid |
InChI |
InChI=1S/C13H14O3/c1-10(4-3-5-13(14)15)11-6-8-12(16-2)9-7-11/h3-9H,1-2H3,(H,14,15) |
Clave InChI |
MFKUUEXPSINGCZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC=CC(=O)O)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


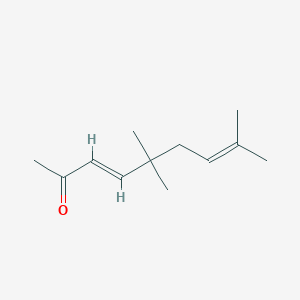
amino}-3-nitrobenzoic acid](/img/structure/B14280224.png)
![2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid](/img/structure/B14280230.png)
![4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14280232.png)

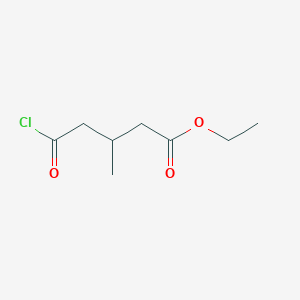
![Acetic acid, [(4-methyl-2-pentynyl)oxy]-](/img/structure/B14280258.png)
![4-[(4-Methyl-3,6-dihydro-2H-pyran-3-yl)oxy]aniline](/img/structure/B14280263.png)
![N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14280273.png)
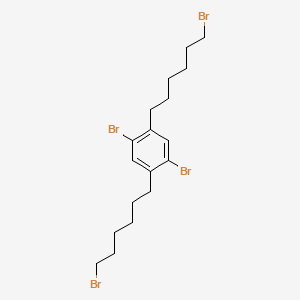
![[3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]acetic acid](/img/structure/B14280277.png)
